2-(吡咯烷-2-基)乙酸

描述

It was isolated from Melampodium divaricatum; a new GABA-uptake inhibitor derived from proline.

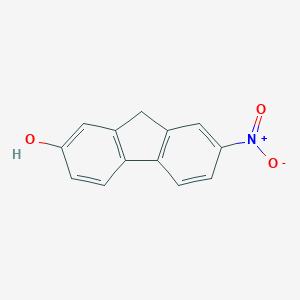

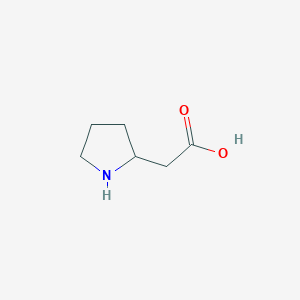

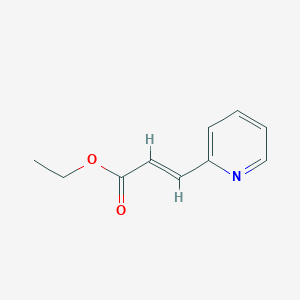

2-Pyrrolidineacetic acid, also known as homoproline, belongs to the class of organic compounds known as pyrrolidines. Pyrrolidines are compounds containing a pyrrolidine ring, which is a five-membered saturated aliphatic heterocycle with one nitrogen atom and four carbon atoms. 2-Pyrrolidineacetic acid is soluble (in water) and a weakly acidic compound (based on its pKa). Within the cell, 2-pyrrolidineacetic acid is primarily located in the cytoplasm. Outside of the human body, 2-pyrrolidineacetic acid can be found in tea. This makes 2-pyrrolidineacetic acid a potential biomarker for the consumption of this food product.

科学研究应用

药物发现与药物化学

2-(吡咯烷-2-基)乙酸: 在新药开发中起着至关重要的作用。 其吡咯烷环是药物化学中常见的结构单元,因为它能够有效探索药效团空间并有助于分子的立体化学 . 该化合物用于合成具有靶向选择性的生物活性分子,包括吡咯嗪和吡咯烷-2,5-二酮等衍生物,这些衍生物在治疗各种人类疾病方面显示出前景 .

生物技术应用

在生物技术中,(+/-)-高脯氨酸 利用其改变理化参数和改善药物候选物的ADME/Tox 性能的能力 . 它作为构建块用于创建结构多样的分子,这对于生成具有潜在生物活性的新化合物至关重要 .

药理作用

2-吡咯烷乙酸 中吡咯烷环的立体异构性允许创建不同的立体异构体,这会导致药物候选物的生物学特性差异 . 此特性在药理学中尤为重要,因为取代基的空间取向会显着影响与对映选择性蛋白质的结合模式 .

化学合成

2-(吡咯烷-2-基)乙酸: 用于化学合成策略,例如从不同的环状或非环状前体进行环构建以及预制吡咯烷环的官能化 . 这些方法对设计具有不同生物学特性的新型吡咯烷化合物至关重要。

工业应用

该化合物在各种化学品的生产中作为中间体,具有工业应用。 例如,它用于制备吡唑并吡啶作为PDE4B抑制剂,展示了其在化学工业中的用途 .

环境应用

虽然2-(吡咯烷-2-基)乙酸 的具体环境应用尚未得到广泛记载,但其衍生物和相关化合物通常会对其环境影响进行评估。 相关化合物的安全数据表建议采取预防措施,避免环境污染,表明在工业过程中负责任地处理和使用非常重要 .

作用机制

Target of Action

2-(Pyrrolidin-2-yl)acetic acid, also known as 2-Pyrrolidineacetic acid or (+/-)-Homoproline, is a compound characterized by the pyrrolidine ring . The pyrrolidine ring is a versatile scaffold used widely by medicinal chemists to obtain compounds for the treatment of human diseases .

Mode of Action

The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been reported to have bioactive molecules with target selectivity . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Biochemical Pathways

It’s known that pyrrolidine derivatives have been used in the synthesis of various alkaloids . Alkaloids are a group of naturally occurring chemical compounds that contain mostly basic nitrogen atoms. They are produced by a large variety of organisms, including bacteria, fungi, plants, and animals, and are part of the group of natural products (also called secondary metabolites).

Pharmacokinetics

The physicochemical parameters of pyrrolidine have been compared with the parent aromatic pyrrole and cyclopentane , which could potentially influence its ADME properties.

Result of Action

It’s known that pyrrolidine derivatives have diverse biological activities .

属性

IUPAC Name |

2-pyrrolidin-2-ylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c8-6(9)4-5-2-1-3-7-5/h5,7H,1-4H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADSALMJPJUKESW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

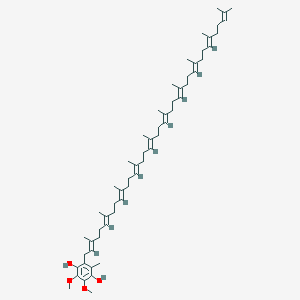

C1CC(NC1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70972301 | |

| Record name | (Pyrrolidin-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70972301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56879-46-0 | |

| Record name | Homoproline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056879460 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Pyrrolidin-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70972301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HOMOPROLINE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C7315YL6ZG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 2-pyrrolidineacetic acid?

A1: The molecular formula of 2-pyrrolidineacetic acid is C6H11NO2, and its molecular weight is 129.16 g/mol.

Q2: What spectroscopic techniques are commonly used to characterize 2-pyrrolidineacetic acid?

A2: Researchers commonly employ NMR (1H NMR and 13C NMR) and MS (Mass Spectrometry) techniques to characterize the structure of 2-pyrrolidineacetic acid. These techniques provide information about the compound's connectivity, functional groups, and molecular weight. [, , , ]

Q3: What are some common synthetic approaches for producing 2-pyrrolidineacetic acid?

A3: Several methods have been developed to synthesize 2-pyrrolidineacetic acid. These include starting from enantiomeric Z-prolines using the Arndt-Eistert process [, ], Claisen rearrangement of allyl esters followed by transformations [], and asymmetric hydrogenation of cyclic β-acylamino-alkenoates [].

Q4: Can you elaborate on the Arndt-Eistert process for synthesizing 2-pyrrolidineacetic acid and its stereochemical implications?

A4: The Arndt-Eistert process starts with enantiomeric Z-prolines and involves converting them to diazomethyl ketones, followed by a Wolff rearrangement. This rearrangement is stereochemically significant as it proceeds with strict retention of configuration, leading to optically pure enantiomers of 2-pyrrolidineacetic acid. [, ]

Q5: What are some interesting derivatives of 2-pyrrolidineacetic acid that have been synthesized?

A5: Researchers have synthesized various derivatives of 2-pyrrolidineacetic acid, including fluorinated cyclic β(3)-amino acid derivatives [], (3S,4R)-3,4-dihydroxy-N-alkyl-l-homoprolines [], α-cyclopropyl-β-homoprolines [], and phosphorus analogues of homoproline. [, ]

Q6: What is the significance of the synthesis of (3S,4R)-3,4-dihydroxy-N-alkyl-l-homoprolines?

A6: This synthesis is significant because it represents the first reported method for obtaining these specific diastereomers. The researchers achieved this through a two-step strategy involving d-glucose as the starting material and provided a detailed computational study of the reaction mechanism. []

Q7: What natural sources have been identified as containing 2-pyrrolidineacetic acid?

A7: 2-Pyrrolidineacetic acid has been found in Arnica species, Tussilago farfara, Cimicifuga racemosa (black cohosh) roots, and the marine sponge Neamphius huxleyi. [, , , ]

Q8: What biological activities have been associated with 2-pyrrolidineacetic acid and its derivatives?

A8: While 2-pyrrolidineacetic acid itself might not possess potent biological activity, its presence alongside other bioactive compounds like pyrrolizidine alkaloids in plants suggests potential synergistic effects. [, , ] Derivatives of 2-pyrrolidineacetic acid, incorporated into peptides, have shown potential as bradykinin B(2) receptor antagonists [], HIV inhibitors [], and dipeptidyl peptidase IV inhibitors. []

Q9: How does the incorporation of 2-pyrrolidineacetic acid into peptides affect their biological activity?

A9: Incorporating 2-pyrrolidineacetic acid, a proline analogue, can influence peptide conformation and flexibility, impacting their interaction with target molecules. For instance, replacing proline with 2-pyrrolidineacetic acid in a heptapeptide chloride ion transporter altered its properties and ionophoretic efficacy. []

Q10: Has 2-pyrrolidineacetic acid been explored for its potential in organocatalysis?

A10: While not explicitly explored in the provided research, the dimerization of a cyclopropanated pyrrole derivative led to a bis-β-homoproline structure. [] This structure holds potential as an organocatalyst, although further investigation into its enantioselective synthesis and catalytic activity is required. []

Q11: What is the significance of the co-occurrence of 2-pyrrolidineacetic acid with pyrrolizidine alkaloids?

A11: The co-occurrence of 2-pyrrolidineacetic acid with pyrrolizidine alkaloids like tussilagine and integerrimine in plants like Arnica species and Tussilago farfara is noteworthy. [, , ] While the exact ecological role of this co-occurrence is yet to be fully elucidated, it suggests a potential biosynthetic link and possible synergistic effects on plant physiology or interactions with other organisms.

Q12: Is there information available regarding the material compatibility and stability of 2-pyrrolidineacetic acid under various conditions?

A12: The provided research papers primarily focus on the synthesis and biological activities of 2-pyrrolidineacetic acid and its derivatives, without delving into its material compatibility and stability under various conditions. Further research is needed in this area.

Q13: What is known about the dissolution and solubility of 2-pyrrolidineacetic acid in various media, and how do these factors impact its bioavailability and efficacy?

A13: The provided research papers do not provide specific details about the dissolution and solubility profiles of 2-pyrrolidineacetic acid in different media. Investigating these properties would be crucial for understanding its bioavailability and potential for various applications.

Q14: What safety and toxicological data are available for 2-pyrrolidineacetic acid and its derivatives?

A14: The provided research papers do not offer comprehensive data on the toxicology of 2-pyrrolidineacetic acid. Given its presence in plants used in traditional medicine, understanding its potential toxicity and long-term effects warrants further investigation.

Q15: How has computational chemistry contributed to the study of 2-pyrrolidineacetic acid?

A17: Computational chemistry played a crucial role in understanding the reaction mechanisms and stereochemistry involved in synthesizing 2-pyrrolidineacetic acid derivatives. For instance, in the synthesis of (3S,4R)-dihydroxy-N-alkyl-l-homoprolines, computational studies explained the equilibrium between l-homoprolines and their bicyclic counterparts under acidic and basic conditions. []

Q16: Have QSAR (Quantitative Structure-Activity Relationship) models been developed for 2-pyrrolidineacetic acid derivatives?

A18: While the provided research does not mention specific QSAR models for 2-pyrrolidineacetic acid derivatives, structure-activity relationship studies on analogues of bradykinin [], where 2-pyrrolidineacetic acid was incorporated, highlight the impact of structural modifications on biological activity.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-aminobenzo[d]oxazol-2(3H)-one](/img/structure/B23961.png)

![1H-pyrrolo[2,3-b]pyridine 7-oxide](/img/structure/B23979.png)